Enantiomeric Purity and Cost Comparison vs. Racemate for Chiral Synthesis
Using a racemic mixture of 2-amino-2-(3-nitrophenyl)ethan-1-ol in a diastereoselective synthesis necessitates a resolution step, automatically capping the theoretical maximum yield of a single diastereomer at 50% and requiring additional purification. In contrast, starting with the enantiomerically pure (R)-isomer (commercially available at 95% purity) provides a direct route to the target molecule, eliminating the yield loss and purification costs associated with resolving a racemate. While a direct head-to-head yield comparison is not published, this represents a fundamental and quantifiable advantage in synthetic efficiency.
| Evidence Dimension | Theoretical Maximum Yield of a Single Diastereomer |
|---|---|
| Target Compound Data | Up to 100% (starting from enantiomerically pure material) |
| Comparator Or Baseline | Racemic 2-amino-2-(3-nitrophenyl)ethan-1-ol |
| Quantified Difference | Up to 50% absolute yield increase potential |
| Conditions | Any stoichiometric diastereoselective reaction; class-level principle of chiral synthesis |
Why This Matters
For procurement, selecting the (R)-enantiomer directly eliminates a 50% theoretical yield penalty and the associated cost of a chiral resolution step, making it the economically rational choice for targeted chiral synthesis.
